
12-Hydroxylysergic acid diethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Hydroxylysergic acid diethylamide is a derivative of lysergic acid, a naturally occurring compound found in the ergot fungus. This compound is structurally related to lysergic acid diethylamide, a well-known psychedelic substance. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylysergic acid diethylamide typically involves the hydroxylation of lysergic acid diethylamide. This process can be achieved through various chemical reactions, including oxidation and substitution reactions. The specific conditions for these reactions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and high-throughput screening methods can help optimize the production process, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions: 12-Hydroxylysergic acid diethylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated derivatives, while reduction reactions may produce more saturated compounds.
科学研究应用
12-Hydroxylysergic acid diethylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and stability of lysergic acid derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 12-Hydroxylysergic acid diethylamide involves its interaction with various molecular targets and pathways in the body. This compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in modulating mood, perception, and cognition. By activating these receptors, this compound can induce a range of physiological and psychological effects.
相似化合物的比较
Lysergic Acid Diethylamide: A potent psychedelic compound with similar structural features.
Ergometrine: A naturally occurring ergot alkaloid with vasoconstrictive properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: 12-Hydroxylysergic acid diethylamide is unique in its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with molecular targets. This distinct structure makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
60573-89-9 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(6aR,9R)-N,N-diethyl-1-hydroxy-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-4-23(5-2)20(25)13-8-14-16(22(3)11-13)9-12-10-21-15-6-7-17(24)19(14)18(12)15/h6-8,10,13,16,21,24H,4-5,9,11H2,1-3H3/t13-,16-/m1/s1 |
InChI 键 |
SJBIVHSZSSHVGK-CZUORRHYSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
规范 SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
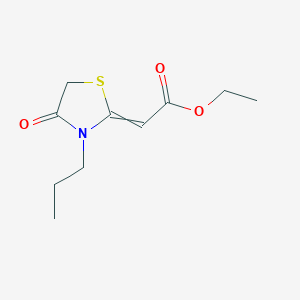
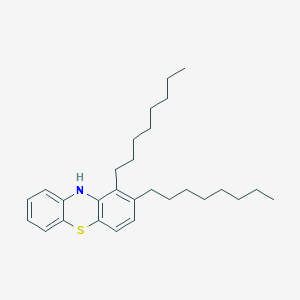
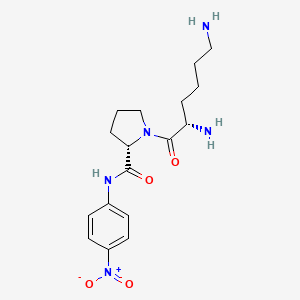
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
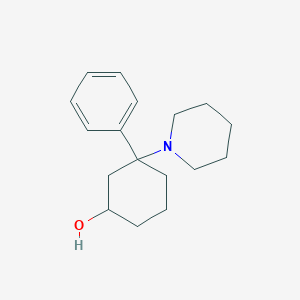
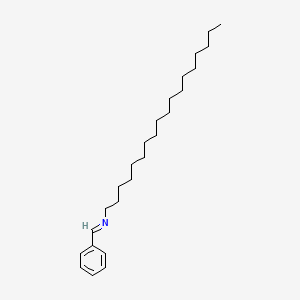

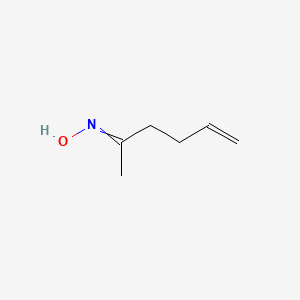
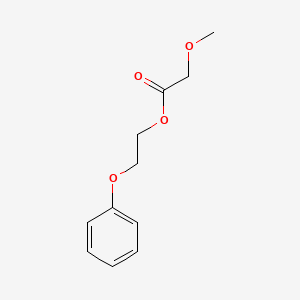
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


